1-Phenylpyrrole

Conducting Polymers Electropolymerization Redox Potential

1-Phenylpyrrole (CAS 635-90-5, also designated N-Phenylpyrrole, 1-Phenyl-1H-pyrrole) is an N-substituted pyrrole derivative with the molecular formula C₁₀H₉N and a molecular weight of 143.19 g/mol. The compound exists as a white to yellow-orange crystalline solid at ambient temperature, with a melting point range of 58.0–61.0 °C and a boiling point of 234 °C (lit.) at atmospheric pressure.

Molecular Formula C10H9N
Molecular Weight 143.18 g/mol
CAS No. 635-90-5
Cat. No. B1663985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylpyrrole
CAS635-90-5
Synonyms1-Phenylpyrrole;  NSC 16581;  NSC-16581;  NSC16581
Molecular FormulaC10H9N
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=CC=C2
InChIInChI=1S/C10H9N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-9H
InChIKeyGEZGAZKEOUKLBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylpyrrole (CAS 635-90-5) Procurement Guide: Chemical Identity and Baseline Specifications for Research Sourcing


1-Phenylpyrrole (CAS 635-90-5, also designated N-Phenylpyrrole, 1-Phenyl-1H-pyrrole) is an N-substituted pyrrole derivative with the molecular formula C₁₀H₉N and a molecular weight of 143.19 g/mol [1]. The compound exists as a white to yellow-orange crystalline solid at ambient temperature, with a melting point range of 58.0–61.0 °C and a boiling point of 234 °C (lit.) at atmospheric pressure . Its logP value is reported as 2.477, indicating moderate hydrophobicity . The nitrogen-linked phenyl substituent confers distinct electronic properties relative to unsubstituted pyrrole and other N-alkyl pyrroles, making this compound a critical monomer for conducting polymer research, a synthetic intermediate for regioselective functionalization, and a scaffold for studying structure–activity relationships in biological systems .

N-phenyl substituent for electronic tuning of conducting polymers
Dual-site regioselectivity for divergent C–H functionalization strategies
TICT-based scaffold for solvent-dependent ratiometric fluorescent probes
CYP450 monooxygenase interaction baseline for SAR metabolism studies

Why Generic N-Substituted Pyrroles Cannot Substitute for 1-Phenylpyrrole (635-90-5) in Electrochemical and Synthetic Applications


1-Phenylpyrrole is not a generic pyrrole monomer or interchangeable N-substituted derivative. The N-phenyl substituent fundamentally alters the electronic environment of the pyrrole ring through conjugation and inductive effects, which are quantitatively distinct from those observed in N-alkyl analogs (e.g., N-methylpyrrole) or unsubstituted pyrrole. These electronic differences directly manifest in measurable parameters: the formal redox potential (E⁰) of the resulting conducting polymer is shifted by over 800 mV relative to unsubstituted polypyrrole, reflecting a substantial change in the polymer's oxidation thermodynamics and electronic band structure [1]. Furthermore, the N-phenyl group directs regioselective functionalization—lithiation occurs preferentially at the 2-position of the pyrrole ring, but can also occur at the ortho-position of the benzene ring depending on conditions, a bifurcated reactivity pattern absent in N-alkyl analogs [2]. Consequently, substituting 1-phenylpyrrole with an alternative N-substituted pyrrole in a validated protocol introduces uncontrolled variability in electrochemical behavior, synthetic outcomes, and downstream material performance. The following evidence quantifies these differentiation dimensions.

1-Phenylpyrrole N-alkyl pyrroles Formal redox potential (E⁰) shifts >800 mV vs. unsubstituted pyrrole, altering device operating voltage and oxidation thermodynamics
1-Phenylpyrrole N-methylpyrrole Phenyl ring introduces competing lithiation site (ortho-directed) absent in N-alkyl analogs, changing regioselective functionalization outcome

1-Phenylpyrrole (635-90-5): Quantified Performance Differentiation Versus Pyrrole and N-Methylpyrrole Analogs


Electropolymerized Poly(N-phenylpyrrole) Exhibits a +600 mV vs. SSCE Formal Potential: A Quantitative Distinction from Polypyrrole and Poly(N-methylpyrrole)

In a direct head-to-head electropolymerization study conducted under identical conditions (acetonitrile/Et₄NBF₄ electrolyte, platinum working electrode), the formal redox potential (E⁰) of poly(N-phenylpyrrole) was measured at +600 mV versus SSCE. This value is 820 mV more positive than that of unsubstituted polypyrrole (E⁰ = -220 mV vs. SSCE) and 120 mV more positive than poly(N-methylpyrrole) (E⁰ = +480 mV vs. SSCE) [1]. The positive shift in E⁰ for the N-phenyl-substituted polymer indicates that the oxidized (conducting) state is thermodynamically less favored relative to the neutral (insulating) state compared to the N-methyl and unsubstituted analogs, a direct consequence of the electron-withdrawing and conjugative effects of the N-phenyl group.

Formal redox potential (E⁰)
Head-to-head
Poly(N-phenylpyrrole) E⁰ = +600 mV vs. SSCE; polypyrrole -220 mV; poly(N-methylpyrrole) +480 mV
Large positive shift confirms N-phenyl group strongly stabilizes neutral state relative to conducting state
820 mV difference vs. unsubstituted polypyrrole; 120 mV vs. N-methyl analog
Conducting Polymers Electropolymerization Redox Potential Electrochromic Materials

DFT-Calculated Ionization Energy of 3.35 eV and Band Gap of 2.81 eV for 1-Phenylpyrrole: Electronic Parameters for Structure–Property Modeling

A combined experimental and quantum mechanical study employing DFT calculations at the B3LYP/6-31+G* level determined the ionization energy (IE) and HOMO–LUMO band gap for 1-Phenyl-1H-pyrrole as 3.35 eV and 2.81 eV, respectively [1]. The study further established a linear relationship between the inverse chain length and HOMO/HOMO–LUMO energy values for this compound class, enabling predictive extrapolation of electronic properties for oligomeric and polymeric forms. The Hammett correlation analysis confirmed that substituent electronic effects on the phenyl ring are transmitted through the N-aryl bond and measurably modulate the pyrrole ring's redox behavior.

Ionization energy & band gap
Reported
IE = 3.35 eV; HOMO–LUMO gap = 2.81 eV
DFT-calculated electronic parameters for predictive oligomer/polymer property modeling
B3LYP/6-31+G*; linear correlation with inverse chain length reported
Quantum Chemistry DFT Calculations HOMO-LUMO Electronic Structure Monomer Design

N-Phenyl Substitution Enables Regioselective C2-Lithiation with Potential Ortho-Phenyl Competition: A Synthetic Divergence from N-Alkyl Pyrroles

Lithiation of 1-phenylpyrrole occurs preferentially at the 2-position of the pyrrole ring, but can also take place at the ortho-position of the benzene ring depending on the reaction conditions employed [1]. This bifurcated regioselectivity is a direct consequence of the N-phenyl substituent, which provides two competing directing groups: the pyrrole nitrogen (activating C2) and the phenyl ring (activating ortho positions via directed ortho-metalation). In contrast, N-alkyl pyrroles (e.g., N-methylpyrrole) lack the second aromatic directing element and undergo lithiation almost exclusively at the C2/C5 positions of the pyrrole ring. Furthermore, tailored organometallic methodologies have been developed to achieve regioflexible mono-, di-, and tribrominations of 1-phenylpyrrole derivatives using N-bromosuccinimide under mild conditions, enabling the preparation of multisubstituted 1-phenyl-1H-pyrrole derivatives with high regioselectivity [2].

Regioselective lithiation
Class-level
1-Phenylpyrrole: preferential C2 (pyrrole) vs. competing ortho-phenyl lithiation; N-alkyl: exclusive C2/C5
Dual-site reactivity enables divergent functionalization from a common precursor
Reaction conditions determine dominant pathway; phenyl ring acts as secondary directing group
Organometallic Chemistry Regioselective Synthesis Directed Ortho-Metalation C-H Functionalization

Dual Fluorescence Behavior of 1-Phenylpyrrole: Solvent-Dependent Emission for Environmental Sensing and Probe Design

1-Phenylpyrrole exhibits dual fluorescence properties that are solvent-dependent: it displays a single emission band in nonpolar solvents, and a second, red-shifted fluorescent band emerges in polar solvents . This behavior is attributed to twisted intramolecular charge transfer (TICT) arising from the N-phenyl substituent, which undergoes conformational relaxation in polar media to a charge-separated excited state. The phenomenon is absent in N-alkyl pyrroles and unsubstituted pyrrole, which lack the requisite aromatic π-system for TICT formation. Singlet excited-state dipole moments for dual fluorescent N-phenylpyrroles have been determined from solvatochromic and thermochromic spectral shifts [1].

Solvent-dependent dual fluorescence
Class-level
Single emission in nonpolar solvents; red-shifted second band emerges in polar media
TICT-based ratiometric response enables microenvironment polarity sensing
Absent in N-alkyl pyrroles; dipole moments determined from solvatochromic shifts
Fluorescent Probes Solvatochromism TICT States Optical Sensors

CYP450-Dependent Monooxygenase Inhibition by 1-Phenylpyrrole: A Class Effect with Demonstrated Structure–Activity Relationship

1-Phenylpyrrole acts as an inhibitor of cytochrome P-450 dependent monooxygenase activity in microsomes isolated from rat liver . A comparative structure–activity relationship study evaluated 1-phenylpyrrole alongside 1-(2-isopropylphenyl)pyrrole, 4(5)-phenylimidazole, and 1-(2-isopropylphenyl)imidazole [1]. The study established that the presence of an imidazole N-3 nitrogen substituent is not a prerequisite for CYP450 inhibition—1-phenylpyrrole lacking this feature still exhibits inhibitory activity. This finding demonstrates that the 1-aryl pyrrole scaffold itself is sufficient for CYP450 interaction, providing a baseline for designing inhibitors with reduced off-target effects associated with imidazole-based compounds.

CYP450 monooxygenase inhibition
Assay context
Inhibits CYP450-dependent activity in rat liver microsomes; activity independent of imidazole N-3
1-Aryl pyrrole scaffold sufficient for CYP interaction, useful as reference inhibitor for SAR studies
Comparative IC₅₀ values not located; data from microsomal assay
Cytochrome P450 Enzyme Inhibition Metabolism Studies SAR Hepatic Microsomes

Recommended Research and Industrial Application Scenarios for 1-Phenylpyrrole (635-90-5) Based on Quantitative Performance Evidence


Electropolymerization of Conducting Polymer Films Requiring Elevated Oxidation Potential and Air-Stable Neutral State

For research teams fabricating electrochromic devices, organic electrochemical transistors, or conducting polymer-based sensors, poly(N-phenylpyrrole) offers a formal redox potential (E⁰) of +600 mV vs. SSCE—820 mV more positive than unsubstituted polypyrrole and 120 mV more positive than poly(N-methylpyrrole) [1]. This elevated E⁰ means the neutral (insulating) form of the polymer is thermodynamically favored under ambient conditions, conferring enhanced air stability and a wider electrochemical window for sensor applications. Procurement of high-purity 1-phenylpyrrole (>98% by GC) is essential for reproducible electropolymerization and consistent film properties .

Synthetic Routes Exploiting Dual Regioselectivity for Divergent Library Synthesis

Organic synthesis laboratories developing methodology for C–H functionalization or preparing libraries of multisubstituted N-aryl pyrroles should select 1-phenylpyrrole for its bifurcated regioselectivity profile: lithiation occurs preferentially at the pyrrole C2 position, but can be redirected to the phenyl ortho position under appropriate conditions [1]. This dual-site reactivity enables divergent functionalization from a common precursor. Regioflexible bromination protocols using N-bromosuccinimide under mild conditions have been established for 1-phenylpyrrole derivatives, providing access to mono-, di-, and tribrominated intermediates .

Development of Ratiometric Fluorescent Probes for Microenvironment Polarity Sensing

Biophysics and chemical biology laboratories designing fluorescent probes for sensing local polarity changes (e.g., protein conformational transitions, membrane insertion events) should evaluate 1-phenylpyrrole as a core fluorophore. The compound displays a single emission band in nonpolar environments and a distinct red-shifted band in polar solvents—a dual-fluorescence phenomenon absent in N-alkyl pyrroles [1]. This ratiometric response enables quantitative polarity measurements independent of probe concentration, making 1-phenylpyrrole a valuable scaffold for constructing TICT-based environmental sensors .

Pharmacology Research Requiring a CYP450 Interaction Scaffold with Documented Structure–Activity Relationship

Investigators studying cytochrome P450 enzyme inhibition, drug–drug interaction potential, or structure–activity relationships in CYP-dependent metabolism should utilize 1-phenylpyrrole as a reference compound. Comparative SAR studies have demonstrated that 1-phenylpyrrole inhibits CYP450-dependent monooxygenase activity in rat liver microsomes and that an imidazole nitrogen is not required for this activity [1]. The compound serves as a validated baseline for designing and benchmarking novel CYP inhibitors, and its commercial availability at defined purity (>98%) ensures experimental reproducibility .

Application
Selection Property
Validation Focus
Conducting polymer films with elevated oxidation potential
N-phenyl redox potential profile
Electrochemical window & air-stable neutral state
Divergent library synthesis via C–H functionalization
Regioselective lithiation behavior
Lithiation site control (C2 vs. ortho-phenyl)
Ratiometric fluorescent probe for microenvironment polarity
Solvent-dependent dual emission
Polarity-induced red-shift ratio
CYP450 interaction SAR and metabolism studies
1-Aryl pyrrole CYP inhibition scaffold
Comparative inhibition vs. imidazole references

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